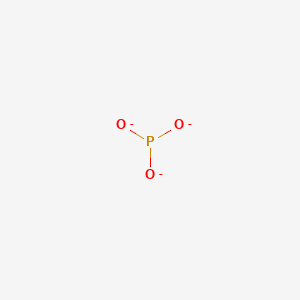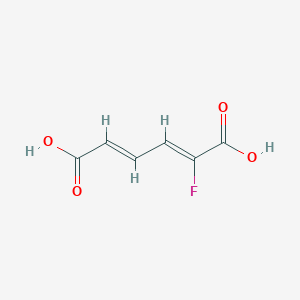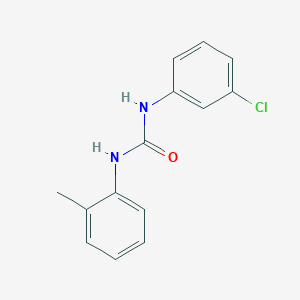
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
描述
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control weeds in crops such as wheat, barley, and oats. Isoproturon belongs to the class of phenylurea herbicides and has been found to be effective against a wide range of weeds.
作用机制
Isoproturon acts as an inhibitor of photosynthesis by binding to the D1 protein in the photosystem II complex. This leads to the inhibition of electron transport and the generation of reactive oxygen species, which ultimately leads to the death of the plant. Isoproturon has been found to be effective against a wide range of weeds, including grasses and broad-leaved weeds.
生化和生理效应
Isoproturon has been found to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids, which ultimately leads to the death of the plant. Isoproturon has also been found to inhibit the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids. This leads to the accumulation of toxic levels of phenylalanine, which can have a number of negative effects on plant growth and development.
实验室实验的优点和局限性
Isoproturon has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of photosynthesis and can be used to study the effects of herbicides on plant growth and development. However, it also has a number of limitations, including its toxicity and potential for environmental contamination. Isoproturon is also relatively expensive and can be difficult to obtain in large quantities.
未来方向
There are a number of future directions for research on 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea. One area of research is the development of new herbicides that are more effective and have fewer negative effects on the environment. Another area of research is the study of the effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea on soil health and ecosystem function.
合成方法
Isoproturon can be synthesized by reacting 3-chloroaniline with 2-methylphenylisocyanate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea, which can be purified by recrystallization.
科学研究应用
Isoproturon has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been used as a tool in scientific research to study the effects of herbicides on plant growth and development. Isoproturon has been found to inhibit photosynthesis in plants by blocking the electron transport chain in the thylakoid membrane. This makes it an important tool for studying the mechanism of photosynthesis and the effects of herbicides on plant physiology.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNXQJMJWHJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342407 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea | |
CAS RN |
13143-21-0 | |
| Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
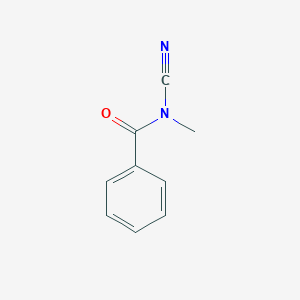

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

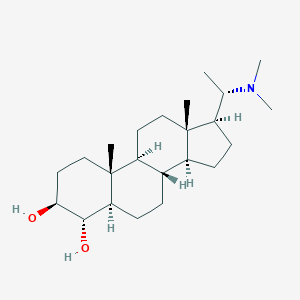
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

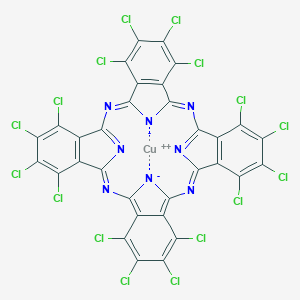
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)

